N'-(1H-1,2,3,4-tetrazol-5-yl)benzohydrazide
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Overview
Description
N'-(1H-1,2,3,4-tetrazol-5-yl)benzohydrazide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of benzohydrazide with sodium azide in the presence of a suitable catalyst, such as copper(II) sulfate, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, amines, and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzohydrazide derivatives with oxo groups.
Reduction Products: Amines and other nitrogen-containing heterocycles.
Substitution Products: Various substituted tetrazoles and benzohydrazides.
Scientific Research Applications
Chemistry: N'-(1H-1,2,3,4-tetrazol-5-yl)benzohydrazide is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is explored for its use in drug design and development, particularly in the creation of new therapeutic agents. Industry: The compound is used in material science for the development of high-performance materials with unique properties.
Mechanism of Action
The mechanism by which N'-(1H-1,2,3,4-tetrazol-5-yl)benzohydrazide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
N-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine: This compound is structurally similar but contains a pyridine ring instead of a benzene ring.
5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole acetamide: Another tetrazole derivative with additional functional groups.
Uniqueness: N'-(1H-1,2,3,4-tetrazol-5-yl)benzohydrazide is unique due to its specific combination of the tetrazole ring and the benzohydrazide moiety, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N'-(2H-tetrazol-5-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c15-7(6-4-2-1-3-5-6)9-10-8-11-13-14-12-8/h1-5H,(H,9,15)(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTOCECYFRVSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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